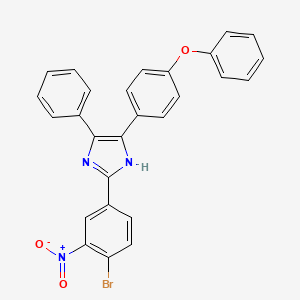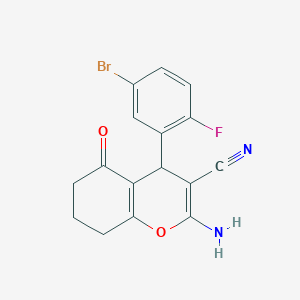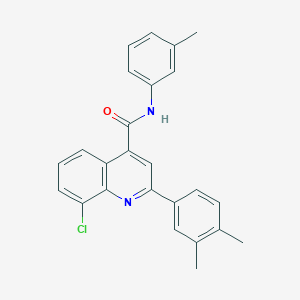
2-(4-bromo-3-nitrophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-nitrophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole: is a complex organic molecule that belongs to the imidazole class. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features a substituted imidazole ring, with bromine, nitro, and phenoxy groups attached to different positions. Its chemical formula is C24H15BrN3O3.
Preparation Methods
Synthetic Routes::
Bromination of 4-nitroaniline: The synthesis often starts with the bromination of 4-nitroaniline, yielding 4-bromo-3-nitroaniline.
Phenylation of 4-bromo-3-nitroaniline: The next step involves the reaction of 4-bromo-3-nitroaniline with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group.
Imidazole Formation: Finally, cyclization occurs via condensation of 4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole.
Industrial Production:: Industrial-scale production typically employs efficient and scalable methods, such as continuous flow processes or microwave-assisted reactions.
Chemical Reactions Analysis
Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a carbonyl group.
Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium borohydride (for nitro reduction), bromine (for bromination), and strong bases (for imidazole formation).
Major Products: The final compound is the major product in the synthetic sequence.
Scientific Research Applications
Medicine: Researchers explore its potential as an antifungal, antibacterial, or antiparasitic agent due to the imidazole scaffold.
Catalysis: It may serve as a ligand in transition metal catalysis.
Material Science: Its unique structure could contribute to novel materials with specific properties.
Mechanism of Action
The exact mechanism remains an active area of research. its biological effects likely involve interactions with specific protein targets or modulation of cellular pathways.
Comparison with Similar Compounds
While there are related imidazole derivatives, this compound’s combination of bromine, nitro, and phenoxy substituents sets it apart. Similar compounds include other imidazoles, but none exhibit precisely the same substitution pattern.
Properties
Molecular Formula |
C27H18BrN3O3 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-5-(4-phenoxyphenyl)-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H18BrN3O3/c28-23-16-13-20(17-24(23)31(32)33)27-29-25(18-7-3-1-4-8-18)26(30-27)19-11-14-22(15-12-19)34-21-9-5-2-6-10-21/h1-17H,(H,29,30) |
InChI Key |
VJXCBHGVEAQHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-(methoxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522296.png)

![N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine](/img/structure/B11522306.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11522307.png)
![(4E)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11522313.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(2-methoxyphenyl)amino]ethyl 2-bromobenzoate](/img/structure/B11522317.png)
![Ethyl 1-({5,5-dimethyl-2'-oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11522318.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11522322.png)
![1-[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11522324.png)

![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522337.png)
![ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate](/img/structure/B11522340.png)
